molecular formula C24H17ClO5 B4577475 5-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one

5-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B4577475
M. Wt: 420.8 g/mol
InChI Key: BYKOEODFRGXWJI-UHFFFAOYSA-N
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Description

5-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one is a synthetic compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as "Xanthohumol" and is a flavonoid found in the hop plant.

Scientific Research Applications

Green Synthesis of Angular Pentacyclic Compounds

Photo-reorganization of Chromenones :A study highlighted a green synthesis approach through the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, leading to the formation of angular pentacyclic compounds. This method represents a convenient synthesis of benzothiophene-fused xanthenone derivatives without specific or toxic reagents (Dalai, Khanna, Kumar, & Kamboj, 2017).

Novel Synthesis Approaches

Catalyst-Free Synthesis :Another research introduced a catalyst-free, one-pot synthesis of diverse 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones under ambient conditions. This approach underscores the mild reaction conditions and eco-friendliness of the synthesis process, offering a pathway to pharmaceutically relevant compounds (Brahmachari & Nayek, 2017).

Pharmaceutical Applications

Antibacterial Evaluation :A study focused on the one-pot synthesis of 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones, which were evaluated for their antibacterial activity. This research indicates the potential of such compounds in developing new antibacterial agents (Velpula et al., 2015).

Antimicrobial and Antifungal Activities

Novel Antimicrobial Compounds :Research into the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones demonstrated significant antimicrobial and antifungal activities, underscoring the potential of these compounds in medicinal chemistry (Mandala et al., 2013).

Exploration of New Organic Scaffolds

Novel Organic Compounds :A synthesis study yielded new organic scaffolds, such as benzo[b]chromeno[6,5-g][1,8]naphthyridin-7-one analogs, exhibiting antitumor activity. This research offers insights into the design and mechanism of action of new anticancer agents (Tian et al., 2014).

Properties

IUPAC Name

5-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7-methyl-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClO5/c1-14-7-21(27-12-16-9-19-20(11-18(16)25)29-13-28-19)24-17(15-5-3-2-4-6-15)10-23(26)30-22(24)8-14/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKOEODFRGXWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC4=CC5=C(C=C4Cl)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one
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5-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one
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5-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one
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5-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one
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5-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one
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5-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one

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